tert-Butyl 2-(triphenylphosphoranylidene)acetate
Overview
Description
tert-Butyl 2-(triphenylphosphoranylidene)acetate: is a versatile chemical compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. The compound is characterized by its white crystalline powder form and has the molecular formula C24H25O2P .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(triphenylphosphoranylidene)acetate is used as a Wittig reagent to synthesize alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: The compound is utilized in the synthesis of aldose reductase inhibitors, which have potential therapeutic applications in the treatment of diabetic complications .
Industry: In the industrial sector, this compound is employed in the synthesis of various organic compounds, contributing to the development of new materials and chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2-(Triphenylphosphoranylidene)acetate, also known as (tert-Butoxycarbonylmethylene)triphenylphosphorane, is primarily used as a Wittig reagent in organic synthesis . Its primary targets are aldehydes and ketones, where it is used to introduce a methylene group adjacent to a carbonyl group .
Mode of Action
The compound acts as a methylene transfer agent. It reacts with aldehydes or ketones to form an ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to give the desired methylene product and triphenylphosphine oxide .
Biochemical Pathways
The compound is used in the synthesis of various bioactive molecules. For example, it has been used in the synthesis of aldose reductase inhibitors, a podophyllotoxin derivative, and tautomycin . These molecules can affect various biochemical pathways, depending on their specific targets and modes of action.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon double bond in the target molecule . This can significantly alter the target molecule’s properties and biological activity.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is sparingly soluble in water and slightly soluble in chloroform and ethyl acetate . It has a melting point of 152-155 °C and should be stored at 2-8°C . These properties can affect its reactivity and stability in different environments.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(triphenylphosphoranylidene)acetate plays a significant role in biochemical reactions, primarily as a reagent in the Wittig reaction. This reaction is crucial for forming carbon-carbon double bonds, which are essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins involved in these synthetic pathways, facilitating the formation of desired products. For instance, it is used in the synthesis of aldose reductase inhibitors, which are important for managing complications related to diabetes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by participating in the synthesis of bioactive compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the synthesis of aldose reductase inhibitors using this compound can impact cellular glucose metabolism, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of carbon-carbon double bonds via the Wittig reaction. This reaction involves the interaction of the compound with aldehydes or ketones, leading to the formation of alkenes. The compound’s phosphoranylidene group plays a crucial role in this process, acting as a nucleophile that attacks the carbonyl carbon of the aldehyde or ketone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) but can degrade if exposed to higher temperatures or moisture. Long-term studies have shown that the compound maintains its reactivity over extended periods, making it a reliable reagent for synthetic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models depend on the dosage administered. At lower doses, the compound is generally well-tolerated and effective in facilitating the synthesis of target molecules. At higher doses, it may exhibit toxic effects, including organ damage and adverse reactions. These effects underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. The compound interacts with enzymes such as aldose reductase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in medicinal chemistry and its therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its solubility properties, with limited solubility in water but better solubility in organic solvents .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in synthetic reactions. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in laboratory settings for research and development purposes. The reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key step in the synthesis of various organic compounds .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, sodium hydride, triphenylphosphine, tert-butyl bromoacetate.
Major Products: The major products of reactions involving this compound are alkenes, which are formed through the Wittig reaction mechanism .
Comparison with Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- tert-Butyl (triphenylphosphoranylidene)acetate
Uniqueness: tert-Butyl 2-(triphenylphosphoranylidene)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in the synthesis of sterically demanding alkenes .
Properties
IUPAC Name |
tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZUFQPXYVYAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865742 | |
Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-38-5 | |
Record name | (tert-Butoxycarbonylmethylene)triphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35000-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035000385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35000-38-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (triphenylphosphoranylidene) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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